molecular formula C15H18BrN3O2 B7010090 N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine

Cat. No.: B7010090
M. Wt: 352.23 g/mol
InChI Key: KOSLQWVYIRHQJU-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine is a synthetic organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of two methoxypyridine rings, one of which is substituted with a bromine atom

Properties

IUPAC Name

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-10(11-4-5-17-14(7-11)20-2)18-8-12-6-13(16)9-19-15(12)21-3/h4-7,9-10,18H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSLQWVYIRHQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)OC)NCC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-methoxypyridine and 2-methoxypyridine.

    Formation of Intermediate: The 5-bromo-2-methoxypyridine is first converted into an intermediate, such as 5-bromo-2-methoxypyridin-3-ylmethanol, through a reaction with formaldehyde and a suitable base.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-methoxypyridine-4-ylamine under conditions that facilitate the formation of the desired ethanamine linkage.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 5-bromo-2-methoxypyridine-3-carboxylic acid.

    Reduction: Formation of 5-methoxy-2-methoxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2-methylpyridin-3-yl)methyl]-1-(2-methylpyridin-4-yl)ethanamine
  • N-[(5-chloro-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine
  • N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-chloropyridin-4-yl)ethanamine

Uniqueness

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine is unique due to its specific substitution pattern, which can significantly affect its chemical reactivity and biological activity. The combination of bromine and methoxy groups provides a distinct electronic environment that can be exploited in various chemical transformations and biological interactions.

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